molecular formula C23H18Cl3NO3 B2617036 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime CAS No. 477889-48-8

3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime

货号: B2617036
CAS 编号: 477889-48-8
分子量: 462.75
InChI 键: AQIOITHLDYQUKG-KKMKTNMSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a halogenated oxime derivative with the molecular formula C₂₃H₁₈Cl₃NO₃ and a molecular weight of 462.76 g/mol . Its structure features a 3-oxopropanal backbone substituted with a 4-[(2,4-dichlorobenzyl)oxy]phenyl group and an O-(4-chlorobenzyl)oxime moiety. Key attributes include:

  • CAS Number: 477889-48-8 (as per ; positional isomers like 3-substituted variants have distinct CAS numbers, e.g., 478046-99-0) .
  • Purity: >90% in commercial preparations .
  • Computed Properties: XLogP3 = 6.7 (high lipophilicity), 9 rotatable bonds, and a topological polar surface area (TPSA) of 47.9 Ų .

属性

IUPAC Name

(3E)-3-[(4-chlorophenyl)methoxyimino]-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl3NO3/c24-19-6-1-16(2-7-19)14-30-27-12-11-23(28)17-4-9-21(10-5-17)29-15-18-3-8-20(25)13-22(18)26/h1-10,12-13H,11,14-15H2/b27-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIOITHLDYQUKG-KKMKTNMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CCC(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C/CC(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime typically involves multiple steps. One common method involves the reaction of 2,4-dichlorobenzyl chloride with 4-hydroxybenzaldehyde to form an intermediate, which is then further reacted with 4-chlorobenzylamine to produce the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

化学反应分析

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The chlorinated benzyl groups can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Structural Characteristics

The compound features multiple functional groups that contribute to its reactivity and biological activity:

  • Dichlorobenzyl Groups : These groups enhance the compound's lipophilicity, potentially allowing for better membrane penetration.
  • Oxime Functionalities : The oxime group can form stable complexes with metal ions, influencing various biochemical pathways.

Research indicates that this compound possesses notable biological activities, particularly in medicinal chemistry:

  • Antimicrobial Properties : The presence of dichlorobenzyl groups may contribute to antimicrobial effects against various pathogens.
  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and receptor modulation.

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound in various fields:

  • Medicinal Chemistry Studies : Investigations have shown that derivatives of this compound exhibit promising anticancer properties by inducing apoptosis in cancer cells.
  • Antimicrobial Efficacy Trials : Laboratory tests have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
  • Metal Ion Complexation Studies : Research indicates that the oxime group can form complexes with transition metals, which may enhance its biological activity through metal-mediated mechanisms.

作用机制

The mechanism of action of 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the chlorinated benzyl groups can interact with cellular membranes, potentially disrupting their function .

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers

The 3-substituted phenyl isomer (CAS 478046-99-0) differs in the placement of the [(2,4-dichlorobenzyl)oxy] group on the phenyl ring (meta vs. para). This positional change alters steric and electronic properties:

  • Synthetic Yield : While direct yield data for the target compound is unavailable, analogs like 4-((2,4-dichlorobenzyl)oxy)-2-hydroxybenzaldehyde (13b) are synthesized in ~50% yield, suggesting moderate efficiency for related intermediates .

Halogenation Patterns

a) Chlorine vs. Fluorine Substituents
  • 4-((3-Fluorobenzyl)oxy)-2-hydroxybenzaldehyde (13c) : Contains a fluorine atom, which reduces molecular weight (MW = 245.1 g/mol) and lipophilicity (XLogP3 ~2–3 estimated) compared to the dichlorinated target compound. Fluorine’s electronegativity may improve metabolic stability but reduce hydrophobic binding in biological systems .
  • 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime (CAS 338414-43-0): Incorporates both chlorine and fluorine, yielding a lower MW (376.84 g/mol) and a hybrid logP profile.
b) Chlorine Count and Placement
  • Target Compound : Three chlorine atoms (two on benzyloxy, one on oxime) contribute to high XLogP3 (6.7) and MW (462.76).
  • 4-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde (13a) : Single chlorine atom results in lower MW (260.9 g/mol) and logP, favoring aqueous solubility but reducing membrane permeability .

Functional Group Variations

a) Oxime vs. Aldehyde
  • The target compound’s oxime group (-N-O-) replaces the aldehyde (-CHO) in analogs like 13a–13c. Oximes are less electrophilic but can act as hydrogen bond donors, influencing reactivity and biological target engagement .
b) Thiazole-Containing Analogs
  • 3-(4-Methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime (CAS 339105-53-2): Incorporates a thiazole ring, reducing MW (324.78 g/mol) and introducing heterocyclic aromaticity.

Tabulated Comparison of Key Attributes

Compound Name Molecular Formula MW (g/mol) XLogP3 Rotatable Bonds Halogen Count Key Features Reference
Target Compound C₂₃H₁₈Cl₃NO₃ 462.76 6.7 9 3 Cl High lipophilicity, para-subst.
3-Substituted Isomer (CAS 478046-99-0) Not provided ~462.76* ~6.7* 9* 3 Cl Meta-subst., similar logP
4-((2,4-Dichlorobenzyl)oxy)-2-hydroxybenzaldehyde (13b) C₁₄H₁₀Cl₂O₃ 295.0 ~5.0 4 2 Cl Aldehyde intermediate
3-Oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime C₁₉H₁₄ClFN₂O₂S 376.84 ~4.5 7 1 Cl, 1 F Thiazole, fluorobenzyl

*Estimated based on structural similarity.

Research Implications

  • Drug Design : The target compound’s high lipophilicity and chlorine content make it suitable for targets requiring hydrophobic interactions (e.g., membrane-bound enzymes). However, its rotatable bonds may limit bioavailability, necessitating formulation optimization .
  • Comparatively, fluorinated or methoxy-substituted analogs (e.g., 13c, CAS 339105-53-2) may offer improved safety profiles .

生物活性

3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime is a complex organic compound known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by various research findings and case studies.

  • Molecular Formula : C23H18Cl3NO3
  • Molecular Weight : 462.75 g/mol
  • CAS Number : 477889-48-8

This compound features a unique arrangement of functional groups that contribute to its biological activity. Its structure includes a benzyl ether and an oxime group, which are critical for its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Ether Linkage : Reaction of 2,4-dichlorobenzyl chloride with a phenolic compound.
  • Introduction of Oxopropanal and Oxime Groups : Subsequent reactions to incorporate these functionalities, often using solvents like dichloromethane and catalysts such as pyridine.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has been found to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. For example:

  • Case Study : In vitro studies demonstrated that this compound reduced cell viability in breast cancer cell lines by promoting cell cycle arrest and apoptosis .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular metabolism or signaling pathways.
  • Receptor Interaction : There is evidence suggesting that it interacts with specific receptors, modulating their activity and influencing downstream effects .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds that share structural features but differ in biological activity:

Compound NameStructural FeaturesBiological Activity
3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oximeSimilar ether and oxime groupsModerate antimicrobial activity
3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,6-dichlorobenzyl)oximeDifferent positioning of substituentsLower anticancer efficacy

Future Research Directions

Further research is needed to explore:

  • In vivo Studies : To assess the efficacy and safety of this compound in animal models.
  • Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.
  • Formulation Development : Investigating potential formulations for therapeutic use in clinical settings.

常见问题

Q. Advanced Optimization Strategies

  • Catalytic Systems : Replace K₂CO₃ with milder bases (e.g., triethylamine) to reduce side reactions during coupling steps .
  • Temperature Control : Conduct oxime formation at 0–5°C to minimize hydrolysis or decomposition .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) instead of simple recrystallization for higher purity (>98%) .
    Data-Driven Approach : Compare yields under varying conditions (e.g., 60–85% yield improvement with catalytic DMAP in ’s method).

What structural modifications enhance the biological activity of this oxime derivative?

Q. Structure-Activity Relationship (SAR) Insights

  • Substituent Effects : Chlorine atoms at the 2,4-positions on the benzyl group (e.g., 2,4-dichlorobenzyl) significantly enhance anti-seizure activity, as shown in analogous chromanone oximes .
  • Oxime Geometry : The Z-isomer often exhibits higher bioactivity due to improved target binding; isomer ratio can be controlled via reaction pH .
    Methodological Validation : Use in vitro assays (e.g., GABA receptor binding) and molecular docking to prioritize substituents .

Which analytical techniques are critical for characterizing this compound?

Q. Basic Characterization Protocols

  • Purity Analysis : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water (70:30) mobile phase .
  • Structural Confirmation :
    • ¹H NMR : Key signals include δ 8.2–8.5 ppm (oxime proton), δ 5.1–5.3 ppm (benzyloxy CH₂), and aromatic protons at δ 6.8–7.4 ppm .
    • Mass Spectrometry : ESI-MS expected molecular ion [M+H]⁺ at m/z 507.2 (calculated for C₂₃H₁₇Cl₃NO₃) .
      Reference Standards : Use pharmacopeial-grade materials (e.g., USP Reference Standard in ) for calibration.

How should researchers address contradictions in reported biological data?

Q. Advanced Data Reconciliation

  • Experimental Variability : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in IC₅₀ values may arise from differences in oxime isomer ratios .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to verify stereochemistry .
  • Reproducibility : Validate findings using orthogonal methods (e.g., in vivo efficacy studies alongside in vitro assays) .

What strategies mitigate challenges in scaling up synthesis?

Q. Advanced Process Chemistry

  • Solvent Selection : Replace ethanol with DMF or THF for better solubility of intermediates at higher concentrations .
  • Catalyst Recycling : Immobilize catalysts (e.g., polymer-supported K₂CO₃) to reduce waste and cost .
  • Process Monitoring : Implement inline FTIR or Raman spectroscopy to track reaction progress in real time .

How does the compound’s stability profile impact storage and handling?

Q. Basic Stability Assessment

  • Degradation Pathways : Oxime hydrolysis under acidic/alkaline conditions or prolonged exposure to light .
  • Storage Recommendations : Store at −20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation .
    Testing Protocol : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

What computational tools aid in predicting the compound’s pharmacokinetics?

Q. Advanced Modeling Approaches

  • ADMET Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (∼3.5), bioavailability (~70%), and CYP450 interactions .
  • Docking Studies : AutoDock Vina or Glide for simulating binding to targets like GABA transaminase .
    Validation : Cross-reference predictions with in vitro permeability assays (e.g., Caco-2 cell models) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。